molecular formula C9H9NS2 B11772052 4-Methyl-2-(methylthio)benzo[d]thiazole CAS No. 3622-20-6

4-Methyl-2-(methylthio)benzo[d]thiazole

Cat. No.: B11772052
CAS No.: 3622-20-6
M. Wt: 195.3 g/mol
InChI Key: DGOXOBITRAZMGT-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylthio)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures . Another method involves the cyclization of o-aminothiophenol with methylthioacetic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiazole derivatives

    Substitution: Brominated or nitrated derivatives

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin . This inhibition can help alleviate symptoms of neurodegenerative and psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(methylthio)benzo[d]thiazole is unique due to the presence of both a methyl and a methylthio group, which enhances its chemical reactivity and potential biological activities. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

CAS No.

3622-20-6

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NS2/c1-6-4-3-5-7-8(6)10-9(11-2)12-7/h3-5H,1-2H3

InChI Key

DGOXOBITRAZMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)SC

Origin of Product

United States

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